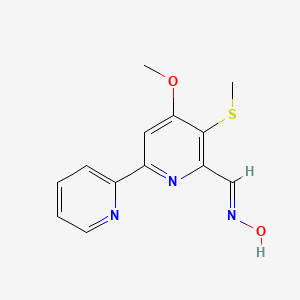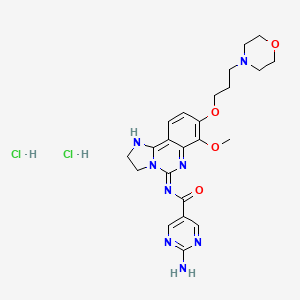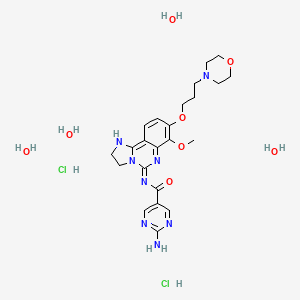
CT-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CT-1 is a novel orally active DNA minor groove ligand, against breast cancer by targeting tumor DNA damage leading to p53-dependent apoptosis.
Wissenschaftliche Forschungsanwendungen
1. Non-Destructive Imaging Technique in Micro-CT
Micro-CT, an advanced form of computed tomography (CT), is widely used in scientific research for non-destructive imaging. This technology allows for detailed visualization of internal structures with resolutions down to a few microns, making it an invaluable tool in various fields, including industrial applications and geological studies. Micro-CT's capacity for high-resolution imaging has led to developments in understanding materials, biological specimens, and geological samples (Dierick et al., 2008).
2. Diagnostic and Clinical Research
CT plays a crucial role in diagnostic and clinical research, particularly in oncology. Functional CT, for instance, captures physiological parameters reflecting tumor vasculature, aiding in tumor diagnosis, staging, and therapy monitoring. Its application extends to assessing pulmonary nodules and hepatic metastases, and monitoring anti-angiogenesis drugs, highlighting its importance in cancer research and treatment (Miles, 2002).
3. Advancement in Nano-CT
The development of nano-CT represents a significant technological leap, especially in dental research and endodontics. Nano-CT offers ultra-high spatial resolution, enabling the visualization of structures at the cellular level, including bone trabeculae and submicron hard tissue cracks. This advancement opens new doors in understanding complex anatomical variations, tissue responses, and interactions with materials (Ahmed, 2016).
4. Cardiological Applications
CT technology, particularly cardiac CT, is instrumental in visualizing coronary arterial diseases. It provides detailed, accurate descriptions of heart conditions, enhancing the depth of understanding in cardiology. The use of cardiac CT has significantly impacted patient diagnosis and treatment strategies in cardiology, including coronary artery disease (Rochitte, 2016).
5. Educational and Research Outreach
CT technology extends beyond clinical applications to educational domains. For instance, it plays a role in STEM outreach programs, where concepts like computational thinking are integrated with scientific education, leveraging CT's capabilities to enhance student learning and problem-solving skills in scientific contexts (Weese & Feldhausen, 2017).
6. Role in Public Health Research
CT technology contributes to public health research, particularly in understanding the relationship between body composition and disease. It provides precise measurements of internal tissues and organs, which are crucial in assessing various health conditions and diseases (Ross, 2003).
Eigenschaften
CAS-Nummer |
1983924-33-9 |
|---|---|
Produktname |
CT-1 |
Molekularformel |
C29H23F3N4O |
Molekulargewicht |
500.5252 |
IUPAC-Name |
3,5-Bis-(2-fluoro-benzylidene)-1-[1-(4-fluoro-benzyl)-1H-[1,2,3]triazol-4-ylmethyl]-piperidin-4-one |
InChI |
InChI=1S/C29H23F3N4O/c30-25-11-9-20(10-12-25)15-36-19-26(33-34-36)18-35-16-23(13-21-5-1-3-7-27(21)31)29(37)24(17-35)14-22-6-2-4-8-28(22)32/h1-14,19H,15-18H2/b23-13+,24-14+ |
InChI-Schlüssel |
GRSQHVJEBDBQLN-RNIAWFEPSA-N |
SMILES |
O=C1/C(CN(CC2=CN(CC3=CC=C(F)C=C3)N=N2)C/C1=C\C4=CC=CC=C4F)=C/C5=CC=CC=C5F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CT-1; CT1; CT 1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)
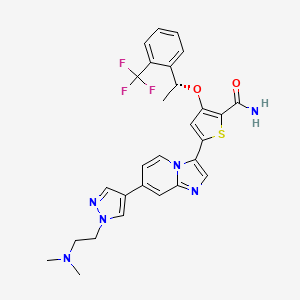
![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)
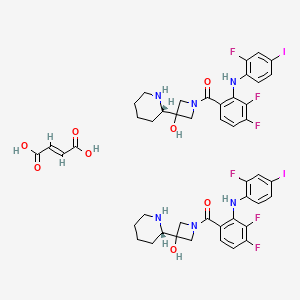
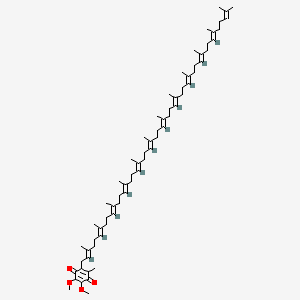
![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)
